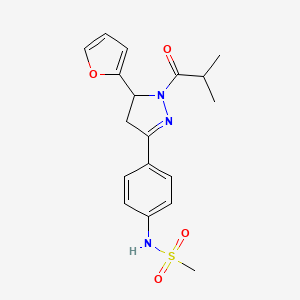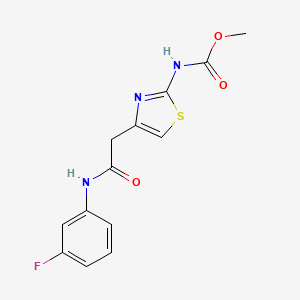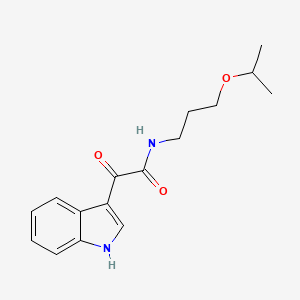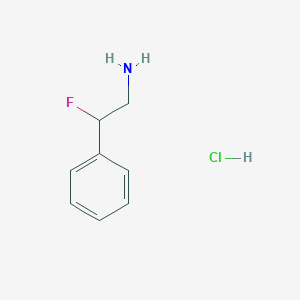![molecular formula C16H11ClF3N3O B2645590 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime CAS No. 338410-02-9](/img/structure/B2645590.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized using various methods such as cyclocondensation reactions . The trifluoromethyl group can be introduced into the molecule through trifluoromethylation .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
One study focuses on the synthesis of palladacycles using indole core-containing Schiff bases derived from 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. These complexes are effective catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their utility in facilitating bond-forming reactions (Singh et al., 2017).
Neuropharmacology and Drug Delivery
Another application is the use of a quaternary pyridinium salt derivative, 1-Methylpyridine-2-carbaldehyde oxime, for drug delivery to the brain. Its dihydropyridine prodrug form crosses the blood-brain barrier efficiently, demonstrating the compound's potential in neuropharmacological research (Bodor et al., 1978).
Material Science and Magnetism
Research in materials science includes the development of a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. This cluster forms a supramolecular chain exhibiting single-molecule magnetic behavior, indicating its potential in the development of novel magnetic materials (Giannopoulos et al., 2014).
Antimicrobial Research
A study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents involves compounds derived from similar chemical structures. These compounds showed a broad spectrum of antimicrobial activities, highlighting their significance in the search for new antimicrobial agents (Bhat et al., 2016).
Antioxidant Activity
Compounds similar in structure have been synthesized and evaluated for their antioxidant activity. For instance, 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have shown considerable antioxidant activity, suggesting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Direcciones Futuras
Trifluoromethylpyridine derivatives are of significant interest in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propiedades
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-24-22-7-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(8-21-15)16(18,19)20/h2-9H,1H3/b22-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAHZQGIMLHKC-HOEBFWFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Furan-3-yl)-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2645511.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2645512.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2645513.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2645517.png)

![N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2645521.png)
![N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2645522.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)
![N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2645525.png)
![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2645529.png)
